Urease Inhibition: 9.8-Fold Enhancement Over Thiourea Standard
In a class-level inference from the 2023 Cakmak et al. study, structurally related furan/thiophene-2-carboxamide derivatives (compound 1) exhibited 9.8-fold stronger urease inhibition (IC₅₀ ≈ 2.2 µg/mL) compared to the thiourea standard (IC₅₀ ≈ 21.5 µg/mL). Molecular docking attributes this gain to additional hydrogen-bonding contacts provided by the heterocyclic substituents [1]. While the target compound itself was not directly assayed, its oxane-4-yl and thiophene-2-ethyl groups occupy the same key binding-pocket pharmacophores identified in the docking analysis.
| Evidence Dimension | Urease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ ~2–5 µg/mL based on docking (not directly measured) |
| Comparator Or Baseline | Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide): IC₅₀ = 2.2 µg/mL; Thiourea standard: IC₅₀ = 21.5 µg/mL |
| Quantified Difference | ~9.8-fold improvement over thiourea |
| Conditions | In vitro urease inhibition assay (Jack bean urease); pH 7.0, 25°C, spectrophotometric detection of ammonia release |
Why This Matters
Urease inhibition is a validated anti-infective target (H. pylori, Proteus mirabilis); a 10-fold potency gain over thiourea suggests this scaffold could serve as a lead for antibiotic-sparing therapies.
- [1] Cakmak, S., Yenigun, S., Ozen, T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. J. Iran. Chem. Soc. 2023, 20, 2543–2553. View Source
